![molecular formula C12H8Br2N4O B14353344 (E,E)-1,1'-Oxybis[(4-bromophenyl)diazene] CAS No. 90251-47-1](/img/structure/B14353344.png)
(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] is a compound belonging to the class of azo compounds, characterized by the presence of a diazene group (N=N) bonded to aromatic rings. This compound is notable for its applications in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] typically involves the reaction of 4-bromoaniline with an oxidizing agent. One common method is the use of OXONE (potassium peroxymonosulfate) in dichloromethane (CH2Cl2) and water. The reaction mixture is stirred at room temperature for an extended period, usually around 18 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically convert the azo group (N=N) to amines (NH2).
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction typically produces amines.
科学的研究の応用
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex azo compounds and dyes.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo reversible transformations.
Industry: Utilized in the production of polymers and materials with specific optical properties.
作用機序
The mechanism of action of (E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] involves the interaction of the diazene group with various molecular targets. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure. This property is exploited in applications such as molecular switches and sensors. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
- (E)-1-(4-Bromophenyl)-2-(2-methoxy-1-naphthyl)diazene
- (E)-1-(4-Nitrophenyl)-2-(2-methoxy-1-naphthyl)diazene
- (E)-1-(4-Fluorophenyl)-2-(2-methoxy-1-naphthyl)diazene
Uniqueness
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] is unique due to its specific substitution pattern and the presence of the oxybis linkage. This structure imparts distinct optical and chemical properties, making it valuable in applications requiring precise control over molecular interactions and transformations .
特性
CAS番号 |
90251-47-1 |
|---|---|
分子式 |
C12H8Br2N4O |
分子量 |
384.03 g/mol |
IUPAC名 |
(4-bromophenyl)-[(4-bromophenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C12H8Br2N4O/c13-9-1-5-11(6-2-9)15-17-19-18-16-12-7-3-10(14)4-8-12/h1-8H |
InChIキー |
BWKNFXGWQAVGQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NON=NC2=CC=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
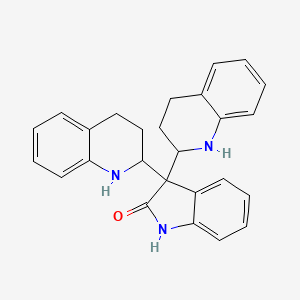
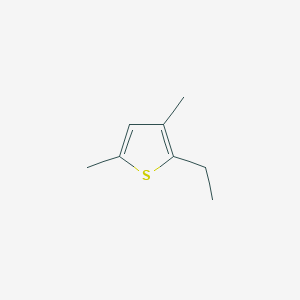
![Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-](/img/structure/B14353288.png)
![1-[4-(Dichloromethyl)phenyl]ethan-1-one](/img/structure/B14353293.png)
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)
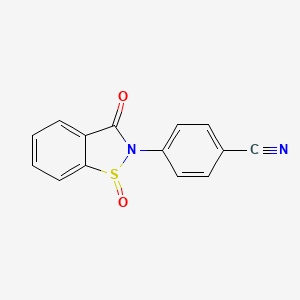
![1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine](/img/structure/B14353320.png)
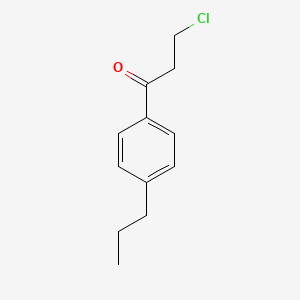
![1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene](/img/structure/B14353329.png)
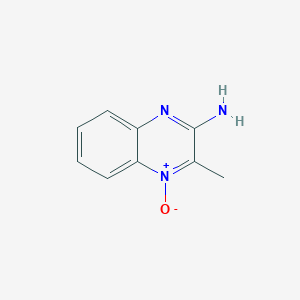

![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
